8-Azido-1-octanamine HCl
CAS No.: 1392515-98-8
Cat. No.: VC6627468
Molecular Formula: C26H60Cl3N13
Molecular Weight: 661.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392515-98-8 |
|---|---|
| Molecular Formula | C26H60Cl3N13 |
| Molecular Weight | 661.21 |
| IUPAC Name | acetonitrile;8-azidooctan-1-amine;trihydrochloride |
| Standard InChI | InChI=1S/3C8H18N4.C2H3N.3ClH/c3*9-7-5-3-1-2-4-6-8-11-12-10;1-2-3;;;/h3*1-9H2;1H3;3*1H |
| Standard InChI Key | ZQPUPFOQHFBLMV-UHFFFAOYSA-N |
| SMILES | CC#N.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.Cl.Cl.Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
8-Azido-1-octanamine hydrochloride is derived from the parent amine, 8-azido-1-octanamine, through protonation of the amine group with hydrochloric acid. The base compound is systematically named 8-azidooctan-1-amine under IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 867338-63-4 (base compound) | |
| Molecular Formula | Derived | |
| Molecular Weight | 170.26 g/mol (base) + 36.46 g/mol (HCl) | |
| SMILES Notation | Adapted from |
The hydrochloride form enhances the compound’s crystallinity and stability, making it preferable for storage and reactions requiring controlled pH conditions.
Spectroscopic and Computational Data
PubChem provides computed spectral data for the base compound, including:
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3D Conformer Analysis: Predicts a linear alkyl chain with the azide group at the terminal carbon, favoring interactions in polar solvents .
While experimental NMR or IR data for the hydrochloride salt is unavailable, computational models suggest characteristic peaks for the azide () and protonated amine () regions .
Synthesis and Reaction Pathways
Synthesis of 8-Azido-1-octanamine
The base compound is synthesized via nucleophilic substitution, where a primary amine reacts with an azide donor. A representative method involves:
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Substrate Preparation: 8-amino-1-octanol is converted to its mesylate or tosylate derivative to improve leaving-group ability.
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Azidation: Treatment with sodium azide () in dimethyl sulfoxide (DMSO) at elevated temperatures () yields 8-azido-1-octanol .
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Amination: Subsequent reduction of the alcohol to the amine (e.g., via Staudinger reaction or catalytic hydrogenation) produces 8-azido-1-octanamine .
Reaction Conditions Table:
Formation of the Hydrochloride Salt
The amine is dissolved in anhydrous ether or dichloromethane and treated with gaseous HCl, precipitating the hydrochloride salt. Purification via recrystallization from ethanol/ether mixtures yields the final product .
Applications in Chemical and Biological Research
Click Chemistry and Bioconjugation
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. Applications include:
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Bioconjugate Synthesis: Covalent attachment of fluorophores or peptides to biomolecules (e.g., antibodies) .
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Polymer Functionalization: Grafting azide-terminated polymers onto alkyne-modified surfaces for coatings or drug delivery systems .
Pharmaceutical Intermediate
The compound serves as a precursor to heterocyclic scaffolds in drug discovery. For example, triazole derivatives exhibit antimicrobial and anticancer activities in preclinical studies .
Physicochemical Properties and Stability
Solubility and Stability
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Solubility: The hydrochloride salt is highly soluble in water, DMSO, and methanol but insoluble in nonpolar solvents .
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Stability: Azides are thermally sensitive; storage at under inert atmosphere is recommended to prevent decomposition .
Analytical Characterization Techniques
Spectroscopic Methods
Chromatography
Reverse-phase HPLC (C18 column, gradient) effectively separates the compound from byproducts .
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